N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1210318-71-0
VCID: VC5193858
InChI: InChI=1S/C17H20FN3OS/c18-15-3-1-2-4-16(15)21-10-8-20(9-11-21)7-6-19-17(22)14-5-12-23-13-14/h1-5,12-13H,6-11H2,(H,19,22)
SMILES: C1CN(CCN1CCNC(=O)C2=CSC=C2)C3=CC=CC=C3F
Molecular Formula: C17H20FN3OS
Molecular Weight: 333.43

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide

CAS No.: 1210318-71-0

Cat. No.: VC5193858

Molecular Formula: C17H20FN3OS

Molecular Weight: 333.43

* For research use only. Not for human or veterinary use.

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide - 1210318-71-0

Specification

CAS No. 1210318-71-0
Molecular Formula C17H20FN3OS
Molecular Weight 333.43
IUPAC Name N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide
Standard InChI InChI=1S/C17H20FN3OS/c18-15-3-1-2-4-16(15)21-10-8-20(9-11-21)7-6-19-17(22)14-5-12-23-13-14/h1-5,12-13H,6-11H2,(H,19,22)
Standard InChI Key PQERFGWWJXUVCA-UHFFFAOYSA-N
SMILES C1CN(CCN1CCNC(=O)C2=CSC=C2)C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Formula

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide features a molecular formula of C₁₇H₁₉FN₃O₂S, derived from its constituent groups:

  • Thiophene-3-carboxamide: A five-membered aromatic ring containing sulfur (C₅H₄NOS).

  • 4-(2-Fluorophenyl)piperazine: A piperazine ring substituted with a fluorophenyl group at the para position (C₁₀H₁₁FN₂).

  • Ethyl linker: A two-carbon chain (C₂H₄) connecting the piperazine and carboxamide groups .

The molecular weight is calculated as 339.42 g/mol, with potential hydrogen bond donors (2) and acceptors (5) contributing to its physicochemical properties.

Structural Analogues and Comparative Data

Structural analogs, such as N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide (CAS 897611-48-2), share similarities in their piperazine-thiophene architecture but differ in substituents and functional groups . For instance, the replacement of the sulfonyl group with a simpler ethyl chain and the shift from thiophene-2-carboxamide to thiophene-3-carboxamide likely alter solubility and target affinity. Another analogue, methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate (PubChem CID 3389621), demonstrates the pharmacological significance of fluorophenyl-piperazine motifs in nucleoside transporter inhibition .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis protocol for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is documented, its preparation likely involves:

  • Piperazine functionalization: Introducing the 2-fluorophenyl group to piperazine via nucleophilic aromatic substitution or Ullmann coupling.

  • Ethyl chain incorporation: Linking the piperazine to thiophene-3-carboxamide using ethyl bromide or similar alkylating agents.

  • Carboxamide formation: Activating the carboxylic acid group of thiophene-3-carboxylic acid with coupling reagents (e.g., EDC/HOBt) followed by reaction with ethylamine .

Physicochemical Characterization

Key properties inferred from analogues include:

  • Solubility: Moderate lipophilicity due to the fluorophenyl and thiophene rings, suggesting better solubility in organic solvents than water.

  • Stability: Resistance to hydrolysis under physiological conditions, as seen in related carboxamide derivatives .

Pharmacological Activity and Mechanism

Receptor Modulation

Piperazine derivatives are known to interact with serotonin (5-HT₁A) and dopamine (D₂/D₃) receptors. The fluorophenyl group enhances binding affinity through hydrophobic and electrostatic interactions, as demonstrated in antipsychotic agents like aripiprazole . While direct evidence is lacking, the compound’s piperazine-thiophene scaffold may confer similar receptor-modulating properties.

Comparative Analysis of Analogues

Substituent Effects on Activity

  • Naphthalene vs. Benzene Moieties: Replacing naphthalene with benzene in FPMINT analogues abolishes ENT1/ENT2 inhibition, highlighting the importance of aromatic bulk for target engagement .

  • Halogen Substitution: Fluorine at the ortho position of the phenyl ring enhances ENT2 selectivity, while chlorine or methyl groups at meta/para positions restore ENT1 activity . These findings suggest that the 2-fluorophenyl group in N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide may optimize ENT2 selectivity.

Kinetic and Binding Studies

In irreversible inhibitors like compound 3c (IC₅₀: 0.57 µM for ENT2), fluorophenyl-piperazine derivatives reduce Vₘₐₓ of nucleoside uptake without affecting Kₘ, indicating non-competitive inhibition . Molecular docking suggests unique binding sites distinct from conventional ENT inhibitors, a trait potentially shared by the subject compound.

Future Directions and Applications

Research Gaps and Challenges

  • Synthetic optimization: Introducing para-substituents (e.g., oxymethyl) could enhance potency, as seen in FPMINT analogues .

  • In vivo profiling: Pharmacokinetic studies are needed to assess bioavailability and metabolic stability.

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